

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol structure elucidation

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Compound of Interest

Compound Name: 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

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An In-depth Technical Guide to the Structure Elucidation of **1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol**

Introduction

In the realm of pharmaceutical development and medicinal chemistry, the precise and unambiguous determination of a molecule's structure is a foundational requirement. The spatial arrangement of atoms and the connectivity of functional groups dictate a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of **1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol**, a novel aryloxyaminopropanol derivative.

While this specific molecule may not be extensively documented in public literature, its structural motifs—a substituted phenoxy ring, a propan-2-ol linker, and a primary amine—are common in various biologically active compounds. Therefore, the principles and workflows detailed herein serve as a robust framework for the characterization of similar small molecules. We will proceed with the logical flow of a typical research and development process: from a plausible synthesis route to a multi-technique analytical approach, ensuring a self-validating and trustworthy conclusion to the molecule's structure. This guide is intended for researchers, scientists, and drug development professionals who require a practical understanding of modern structure elucidation techniques.

Part 1: Synthesis and Purification

The first step in any structure elucidation is obtaining a pure sample. Based on established synthetic routes for similar aryloxyaminopropanol compounds, a plausible synthesis of **1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol** involves a two-step process.^[1]

Proposed Synthesis Pathway

- **Step 1: Glycidyl Ether Formation:** The synthesis would commence with the nucleophilic substitution reaction between 4-chloro-3-methylphenol and epichlorohydrin. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) where the phenolate ion acts as the nucleophile, attacking the epoxide ring of epichlorohydrin to form the intermediate, 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane.
- **Step 2: Amination of the Epoxide:** The resulting glycidyl ether intermediate is then subjected to ammonolysis, where the epoxide ring is opened by ammonia to yield the final product, **1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol**.^[1]

Purification Protocol

For accurate spectroscopic analysis, the synthesized compound must be of high purity.^[2] A typical purification protocol would involve the following steps:

- **Extraction:** The crude product is first worked up using a suitable solvent system (e.g., ethyl acetate and water) to remove inorganic salts and other water-soluble impurities.
- **Column Chromatography:** The organic extract is then concentrated and purified by column chromatography on silica gel, using a gradient of solvents (e.g., petroleum ether/ethyl acetate) to isolate the desired compound.
- **Purity Assessment:** The purity of the final product should be assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) before proceeding with structure elucidation.

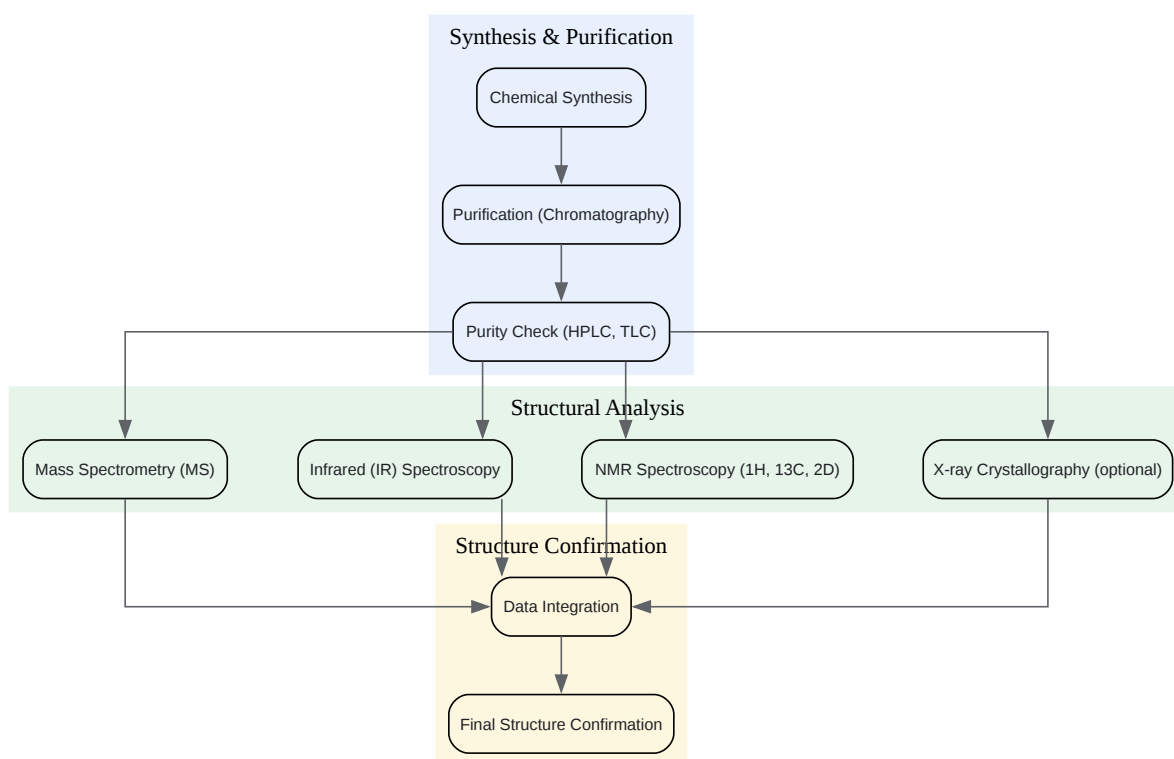
Part 2: Spectroscopic and Spectrometric Analysis

With a purified sample in hand, the next phase is to use a combination of spectroscopic techniques to piece together the molecular structure. Each technique provides a unique piece

of the puzzle, and their combined data leads to a confident structure assignment.

Overall Analytical Workflow

The following diagram illustrates the integrated workflow for the structure elucidation of a novel compound.



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Caption: Workflow for spectroscopic analysis and structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help in identifying structural components.

Experimental Protocol:

- **Technique:** Electrospray Ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion $[M+H]^+$.
- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.
- **Analysis:** The solution is infused directly into the mass spectrometer.

Expected Results and Interpretation:

The molecular formula for **1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol** is $C_{10}H_{14}ClNO_2$. The expected monoisotopic mass is approximately 215.07 g/mol. The mass spectrum should show a prominent ion at m/z 216.07 $[M+H]^+$. A characteristic isotopic pattern for the presence of one chlorine atom (a ratio of approximately 3:1 for the $[M+H]^+$ and $[M+H+2]^+$ peaks) would provide strong evidence for the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- **Technique:** Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining an IR spectrum of a solid or liquid sample.
- **Sample Preparation:** A small amount of the purified compound is placed directly on the ATR crystal.

Expected Characteristic Absorption Bands:

The following table summarizes the expected IR absorption bands for the key functional groups in **1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol**.

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Type |
|--------------------------------|----------------------------|-----------------------|
| 3400-3200 (broad) | O-H (alcohol), N-H (amine) | Stretching |
| 3050-3000 | C-H (aromatic) | Stretching |
| 2960-2850 | C-H (aliphatic) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1250-1200 | C-O (aryl ether) | Asymmetric Stretching |
| 1100-1000 | C-O (alcohol) | Stretching |
| 850-800 | C-H (aromatic) | Out-of-plane Bending |
| 800-600 | C-Cl | Stretching |

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the hydroxyl and amine groups.[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

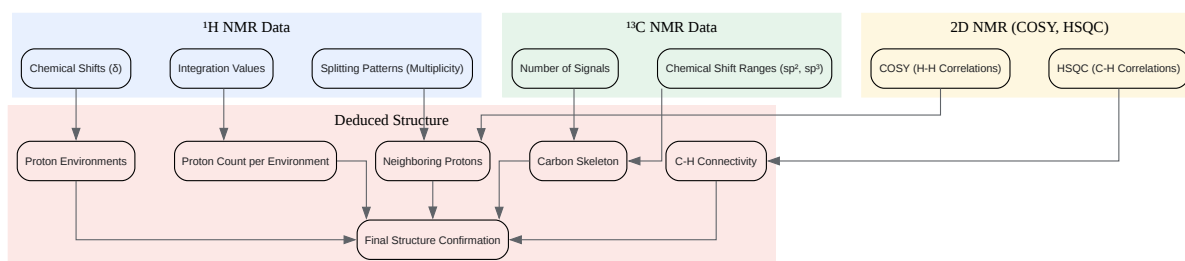
- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[\[5\]](#)
- **Analysis:** ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC) spectra are acquired on a high-field NMR spectrometer.

Predicted ¹H NMR Spectrum and Interpretation:

The following table outlines the predicted chemical shifts (δ), multiplicities, and integration values for the protons in **1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol**.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|--|--------------------------|--------------|-------------|--|
| Aromatic (3H) | 7.2 - 6.8 | m | 3H | Protons on the substituted benzene ring. |
| -CH(OH)- (1H) | ~4.1 | m | 1H | Proton attached to the carbon bearing the hydroxyl group, split by adjacent CH ₂ groups. |
| -O-CH ₂ - (2H) | ~4.0 | m | 2H | Protons of the methylene group attached to the phenoxy oxygen, split by the adjacent CH proton. |
| -CH ₂ -NH ₂ (2H) | ~2.8 | m | 2H | Protons of the methylene group attached to the nitrogen, split by the adjacent CH proton. |
| Ar-CH ₃ (3H) | ~2.3 | s | 3H | Protons of the methyl group on the aromatic ring. |
| -OH, -NH ₂ (3H) | variable | br s | 3H | Protons of the hydroxyl and amine groups, often exchangeable and appear as a broad singlet. ^[5] |

Logical Interpretation of NMR Data:



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Caption: Logical relationships in NMR spectral interpretation.

Part 3: X-ray Crystallography

For an unequivocal confirmation of the three-dimensional structure and absolute stereochemistry (if chiral), single-crystal X-ray crystallography is the gold standard.[6][7]

Experimental Protocol:

- **Crystal Growth:** High-quality single crystals are grown from the purified compound. Common techniques for small molecules include slow evaporation of a solvent, or vapor diffusion.[2][6]
- **Data Collection:** A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.[2]
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are

determined and refined to generate a final 3D model of the molecule.^[2]

Expected Outcome:

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of all atoms in the molecule. It will also reveal the packing of the molecules in the crystal lattice.

Conclusion: An Integrated Approach to Structure Elucidation

The structure elucidation of a novel compound like **1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol** is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy identifies the key functional groups. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. Finally, X-ray crystallography can offer the definitive 3D structure. By integrating the results from each of these methods, a scientist can confidently and authoritatively assign the correct structure to a new chemical entity, a critical step in the journey of drug discovery and development.

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